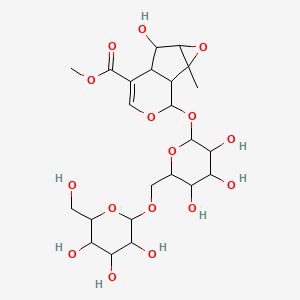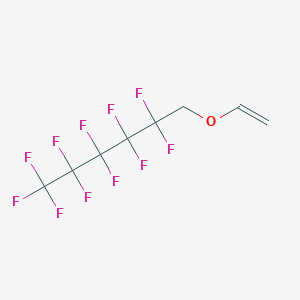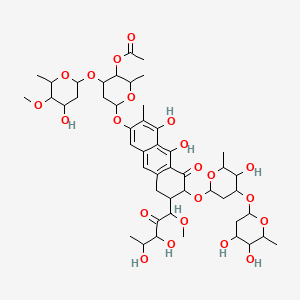
4,4'-(2,7-Bis(naphthalen-1-yl(phenyl)amino)-9H-fluorene-9,9-diyl)diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(2,7-Bis(naphthalen-1-yl(phenyl)amino)-9H-fluorene-9,9-diyl)diphenol is a complex organic compound that features a fluorene core substituted with naphthyl and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,7-Bis(naphthalen-1-yl(phenyl)amino)-9H-fluorene-9,9-diyl)diphenol typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where boronic acids and halides are coupled in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(2,7-Bis(naphthalen-1-yl(phenyl)amino)-9H-fluorene-9,9-diyl)diphenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents like toluene or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(2,7-Bis(naphthalen-1-yl(phenyl)amino)-9H-fluorene-9,9-diyl)diphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Wirkmechanismus
The mechanism of action of 4,4’-(2,7-Bis(naphthalen-1-yl(phenyl)amino)-9H-fluorene-9,9-diyl)diphenol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene-based derivatives: These compounds share similar aromatic structures and are used in similar applications, such as OLEDs and photovoltaic cells.
Naphthalene derivatives: These compounds also feature naphthalene rings and exhibit comparable biological activities.
Uniqueness
4,4’-(2,7-Bis(naphthalen-1-yl(phenyl)amino)-9H-fluorene-9,9-diyl)diphenol is unique due to its specific substitution pattern and the presence of both naphthyl and phenyl groups. This combination imparts distinct electronic and steric properties, enhancing its potential for various applications in research and industry .
Eigenschaften
Molekularformel |
C57H40N2O2 |
|---|---|
Molekulargewicht |
784.9 g/mol |
IUPAC-Name |
4-[9-(4-hydroxyphenyl)-2,7-bis(N-naphthalen-1-ylanilino)fluoren-9-yl]phenol |
InChI |
InChI=1S/C57H40N2O2/c60-47-31-25-41(26-32-47)57(42-27-33-48(61)34-28-42)53-37-45(58(43-17-3-1-4-18-43)55-23-11-15-39-13-7-9-21-49(39)55)29-35-51(53)52-36-30-46(38-54(52)57)59(44-19-5-2-6-20-44)56-24-12-16-40-14-8-10-22-50(40)56/h1-38,60-61H |
InChI-Schlüssel |
OYMOVAHOJQYYEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=C(C3(C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)C=C(C=C4)N(C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98)C1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12301485.png)


![1-[8-propyl-2,6-bis(4-propylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12301509.png)



![2-[3,5-Dihydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12301544.png)


![6-Azabicyclo[3.2.1]octane Hydrochloride](/img/structure/B12301572.png)



